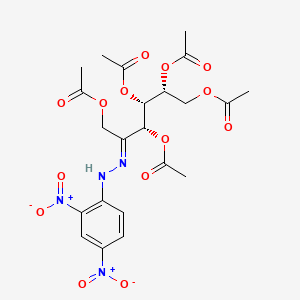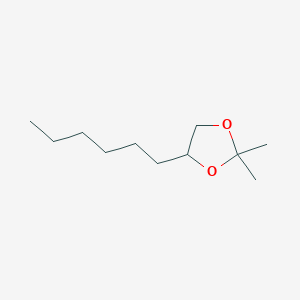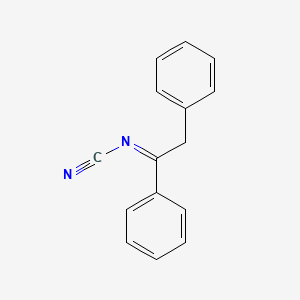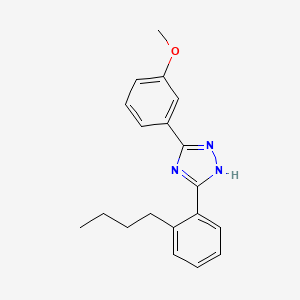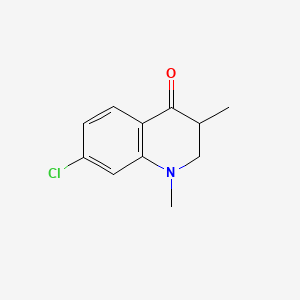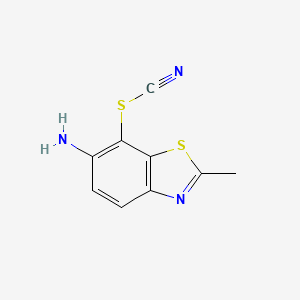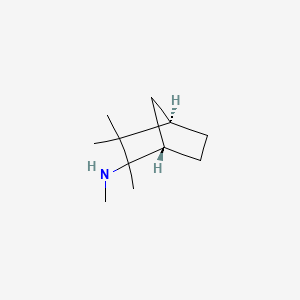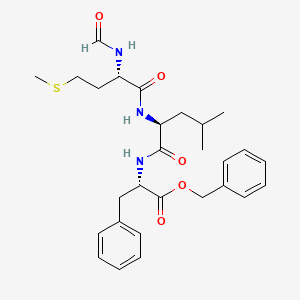
(S)-benzyl 2-((S)-2-((S)-2-formamido-4-(methylthio)butanamido)-4-methylpentanamido)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe benzyl ester typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of methionine, followed by the sequential addition of leucine and phenylalanine. The final step involves the esterification of the carboxyl group with benzyl alcohol .
Industrial Production Methods
While specific industrial production methods for N-Formyl-Met-Leu-Phe benzyl ester are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Met-Leu-Phe benzyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Hydroxymethyl derivative.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
N-Formyl-Met-Leu-Phe benzyl ester is extensively used in scientific research, particularly in the fields of immunology and cell biology. Its primary applications include:
Chemotaxis Studies: Used to study the movement and activation of leukocytes and macrophages.
Receptor Binding Studies: Investigates the binding affinity and activation of formyl peptide receptors.
Inflammation Research: Explores the role of chemotactic peptides in inflammatory responses.
Mechanism of Action
N-Formyl-Met-Leu-Phe benzyl ester exerts its effects by binding to formyl peptide receptors on the surface of leukocytes and macrophages. This binding triggers a signaling cascade that leads to cellular polarization, chemotaxis, and the release of proteolytic enzymes. The activation of these receptors is crucial for the innate immune response and the recruitment of immune cells to sites of infection or injury .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-Met-Leu-Phe: A closely related compound without the benzyl ester group.
N-Formyl-Met-Leu-Phe amide: Similar structure but with an amide group instead of an ester.
N-Formyl-Met-Leu-Phe methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
Uniqueness
N-Formyl-Met-Leu-Phe benzyl ester is unique due to its benzyl ester group, which can influence its solubility and binding affinity to receptors. This structural variation can affect its biological activity and make it a valuable tool for studying receptor-ligand interactions and chemotaxis .
Properties
Molecular Formula |
C28H37N3O5S |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H37N3O5S/c1-20(2)16-24(30-26(33)23(29-19-32)14-15-37-3)27(34)31-25(17-21-10-6-4-7-11-21)28(35)36-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,32)(H,30,33)(H,31,34)/t23-,24-,25-/m0/s1 |
InChI Key |
JLPUHKTWXUMQGL-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
